molecular formula C6H3ClF3NS B15249296 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol

Cat. No.: B15249296
M. Wt: 213.61 g/mol
InChI Key: DUYRUTZIIQKXDY-UHFFFAOYSA-N
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Description

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is a versatile trifluoromethylpyridine (TFMP) derivative intended for research and development use as a chemical synthesis intermediate. Compounds within the TFMP class are of significant interest in advanced agrochemical and pharmaceutical research due to the unique physicochemical properties imparted by the synergistic presence of the fluorine atom and the pyridine ring . This specific molecule features a thiol group at the 3-position and a chloro substituent at the 5-position on the pyridine ring, making it a potential building block for the synthesis of more complex molecules such as sulfonyl chlorides, sulfonamides, and disulfides . While the exact biological profile of this specific compound requires further investigation, related TFMP derivatives are foundational in the discovery of innovative crop protection agents, including herbicides, insecticides, and fungicides . In pharmaceutical research, the TFMP moiety is a key structural component in various active ingredients, such as the antiviral drug Tipranavir, highlighting its relevance in the design of new therapeutic candidates . Researchers can utilize this compound to explore novel synthetic pathways and develop new chemical entities with unique biological activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H3ClF3NS

Molecular Weight

213.61 g/mol

IUPAC Name

5-chloro-6-(trifluoromethyl)pyridine-3-thiol

InChI

InChI=1S/C6H3ClF3NS/c7-4-1-3(12)2-11-5(4)6(8,9)10/h1-2,12H

InChI Key

DUYRUTZIIQKXDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyridine ring. One common method involves the reaction of 5-chloro-6-(trifluoromethyl)pyridine with a thiolating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent to facilitate the thiolation process .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the chlorine atom can result in various substituted pyridine derivatives .

Scientific Research Applications

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "5-Chloro-6-(trifluoromethyl)pyridine-3-thiol" is not available in the search results, the results do provide information regarding its synthesis, derivatives, and related compounds with potential applications.

Synthesis and Derivatives

  • A method to obtain imidazo[1,5-a]pyridines starts from 2,3-dichloro-5-(trifluoromethyl)pyridine .
  • 2-Aminomethyl-3-chloro-5-trifluoromethyl-pyridine is a key intermediate that, in reaction with triphosgene or thiophosgene, gives direct access to 3-substituted imidazo[1,5-a]pyridine .
  • Various reaction conditions were tested for the conversion of amine (1) into compound (7), which could be relevant in the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol .

Related Research and Potential Applications

  • shifts in the trifluoromethyl group's position on a pyridine ring can significantly impact the activity of certain compounds . For example, shifting a trifluoromethyl group to position 4 of the pyridine ring in compound 11b resulted in a 10-fold improvement in IC50 value for MAGL .
  • Substituted (trifluoromethyl)pyridine compounds can be prepared by reacting a halo-(trifluoromethyl)pyridine compound with reagents . These resulting compounds can have various applications, such as forming hydroxy groups by reacting with aqueous sodium hydroxide, mercapto groups by reacting with sodium sulfide, or amino groups by reacting with ammonia .
  • Pyridine derivatives have shown anti-inflammatory activity . For instance, compounds 5 and 6 potently suppressed COX-2 activity . Pyrimidine derivatives with pyridine substituents have also demonstrated significant decreases in iNOS and COX-2 mRNA expressions .

Additional Information

  • Chemsrc.com provides information on 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol, including its CAS number (1804883-15-5), MSDS, density, melting point, boiling point, and structure .
  • Sigma-Aldrich also lists 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, providing properties, safety information, and documentation .

Mechanism of Action

The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group and the thiol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid

Structural Differences :

  • Replaces the thiol (-SH) group with a carboxylic acid (-COOH) at position 3.
  • Retains the chloro and trifluoromethyl substituents at positions 5 and 6, respectively.

Functional Implications :

  • Acidity and Reactivity : The carboxylic acid group increases acidity (pKa ~2–4) compared to the thiol (pKa ~6–10), altering solubility and interaction with biological targets.
  • Applications : Carboxylic acid derivatives are often used as intermediates in drug synthesis (e.g., for amide bond formation) .

Data Comparison :

Property 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol 5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid
Functional Group -SH -COOH
Molecular Weight ~213.6 g/mol (calculated) ~241.6 g/mol (reported in evidence)
Key Reactivity Nucleophilic substitution Acid-catalyzed condensation

5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one

Structural Differences :

  • Pyrimidine core (six-membered ring with two nitrogen atoms) instead of pyridine (one nitrogen atom).
  • Contains a ketone group at position 4 and lacks the thiol substituent.

Functional Implications :

  • Bioactivity: Pyrimidinones are common scaffolds in antiviral and anticancer agents.
  • Stability : The ketone group may reduce metabolic degradation compared to thiol-containing analogs.

Data Comparison :

Property 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one
Core Structure Pyridine Pyrimidine
Key Functional Group -SH -C=O
Synthetic Route Not provided in evidence POCl₃-mediated chlorination

Key Research Findings and Trends

  • Substituent Effects : The trifluoromethyl group consistently enhances lipophilicity and electron-withdrawing effects across analogs, influencing binding affinity in target interactions.
  • Functional Group Diversity : Thiols offer unique reactivity (e.g., disulfide bond formation), whereas carboxylic acids and ketones prioritize hydrogen bonding or electrophilic reactivity.
  • Synthetic Challenges : Chlorination methods (e.g., POCl₃) are critical for introducing chloro groups but require precise conditions to avoid side reactions .

Biological Activity

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemical applications. This article explores its biological activity, synthesizing data from diverse sources, including patents and research studies.

Chemical Structure and Properties

5-Chloro-6-(trifluoromethyl)pyridine-3-thiol is characterized by the following chemical structure:

  • Molecular Formula : C6_6H3_3ClF3_3N\S
  • Molecular Weight : 215.61 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from its chemical formula.

Biological Mechanisms

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications. Notably, it has been studied as an inhibitor of galectins, which are proteins involved in many cellular processes, including cell adhesion and immune response modulation.

Inhibition of Galectins

Research indicates that 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol acts as an inhibitor of galectin proteins. Galectins play a crucial role in various diseases, including cancer and inflammation. The compound's inhibitory action suggests potential applications in treating such conditions .

In Vitro Studies

  • Anti-inflammatory Activity : In vitro assays have shown that derivatives of pyridine compounds, including 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol, exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50_{50} values for related compounds indicate potent activity against COX-2, suggesting that this compound may also share similar properties .
  • Bioconversion Studies : A study involving bioconversion using Burkholderia sp. MAK1 demonstrated that pyridine derivatives could be metabolized into hydroxylated products. Although direct evidence for the bioconversion of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol was not provided, the metabolic pathways explored could imply similar behavior for this compound .

Case Study 1: Galectin Inhibition

In a patent application detailing the use of alpha-D-galactoside inhibitors, 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol was highlighted as a potential candidate for therapeutic development against galectin-mediated diseases. The study emphasized its structural features that contribute to its inhibitory efficacy .

Case Study 2: Anti-inflammatory Effects

In research focused on the synthesis and evaluation of pyridine derivatives for anti-inflammatory activity, compounds structurally related to 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol were tested in various animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages .

Data Summary Table

Property Value
Molecular FormulaC6_6H3_3ClF3_3N\S
Molecular Weight215.61 g/mol
Biological ActivityGalectin inhibitor
IC50_{50} (COX-2 inhibition)Similar to related pyridine derivatives
Potential ApplicationsAnti-inflammatory therapies

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of pyridine cores. A three-step approach involves:

Halogenation : Introduction of chlorine at position 5 using SOCl₂ or PCl₅ under anhydrous conditions (60–80°C, 12–24 h).

Trifluoromethylation : Electrophilic substitution with CF₃ reagents (e.g., Ruppert–Prakash reagent, TMSCF₃) in the presence of CuI or Pd catalysts .

Thiol Introduction : Nucleophilic displacement of a leaving group (e.g., bromine or iodine at position 3) using NaSH or thiourea in DMF (reflux, 6–8 h).

  • Key Considerations : Chlorine’s electron-withdrawing effect enhances reactivity at position 6 for trifluoromethylation. Optimize stoichiometry to avoid overhalogenation. Yields range from 45–65%, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of 5-Chloro-6-(trifluoromethyl)pyridine-3-thiol be confirmed spectroscopically?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : The pyridine ring protons appear as distinct singlets (δ 8.2–8.5 ppm for H-2/H-4). The trifluoromethyl group (CF₃) shows a quartet in ¹⁹F NMR (δ -60 to -65 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z ≈ 242.97 (C₆H₂ClF₃NS⁺).
  • X-ray Crystallography : Resolve spatial arrangement of substituents; the thiol group’s planarity with the pyridine ring is critical for reactivity .

Advanced Research Questions

Q. What electronic effects do the chloro and trifluoromethyl groups exert on the pyridine-thiol system, and how do these influence cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The chlorine atom at position 5 deactivates the ring, directing electrophilic substitution to position 5. The CF₃ group is strongly electron-withdrawing, stabilizing the thiolate anion and enhancing nucleophilicity at position 6.
  • Cross-Coupling Applications : Use Pd-catalyzed Suzuki–Miyaura couplings with arylboronic acids. The thiol group may require protection (e.g., as a thioether) to prevent catalyst poisoning. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer :

  • Stability Testing : Perform accelerated degradation studies:
  • Acidic Conditions (0.1 M HCl, 25°C): Monitor thiol oxidation to disulfide via UV-Vis (λmax ≈ 260 nm).
  • Basic Conditions (0.1 M NaOH, 25°C): Assess hydrolysis of the CF₃ group using ¹⁹F NMR.
  • Mitigation Strategies : Stabilize the thiol group by buffering reactions at pH 6–7 or using antioxidants (e.g., BHT). Conflicting literature data often arise from solvent polarity differences (e.g., DMSO vs. THF) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., disulfides or dehalogenated byproducts) in this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS with a polar embedded column (e.g., ACE C18-PFP) to separate disulfides (retention time ≈ 10.2 min) and dehalogenated derivatives (≈ 8.5 min).
  • Quantitation Limits : Achieve detection limits of 0.1% using MRM transitions (e.g., m/z 485 → 242 for disulfides). Calibrate with spiked standards .

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